

Application Notes and Protocols for (R)-Selisistat in High-Throughput Screening

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Compound of Interest

Compound Name: (R)-Selisistat

CAS No.: 49843-98-3

Cat. No.: B1680946

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Introduction

(R)-Selisistat, the R-enantiomer of the potent and selective Sirtuin 1 (SIRT1) inhibitor Selisistat (EX-527), serves as an essential tool in high-throughput screening (HTS) campaigns aimed at discovering novel SIRT1 modulators. While the (S)-enantiomer is the active inhibitor, **(R)-Selisistat** displays significantly less activity, making it an ideal negative control to ensure assay specificity and identify off-target effects.[1][2] SIRT1 is a class III histone deacetylase (HDAC) that plays a crucial role in a variety of cellular processes, including stress resistance, metabolism, apoptosis, and inflammation, by deacetylating histone and non-histone proteins.[3][4][5] Its involvement in diseases such as cancer, neurodegenerative disorders, and metabolic diseases has made it a compelling target for drug discovery.[2][4][6]

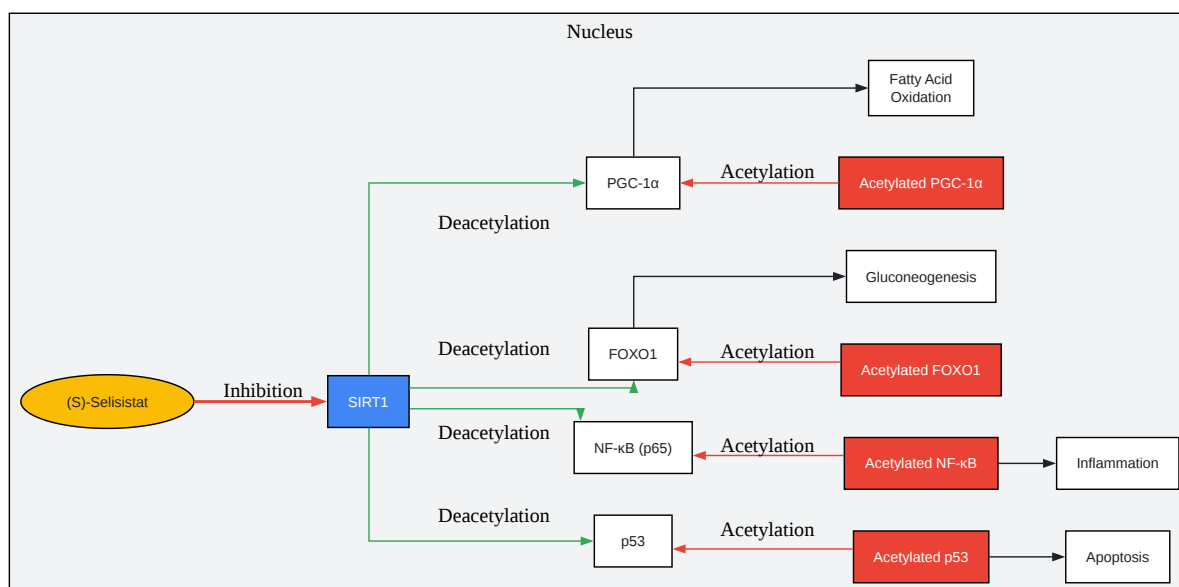
These application notes provide detailed protocols for the utilization of **(R)-Selisistat** in a fluorescence-based HTS assay for the identification of SIRT1 inhibitors.

Mechanism of Action and Signaling Pathway

SIRT1 is an NAD⁺-dependent deacetylase that removes acetyl groups from lysine residues on various protein substrates.[2][4][5] This enzymatic activity is central to its role in regulating cellular signaling pathways. One of the key substrates of SIRT1 is the tumor suppressor protein p53.[3] By deacetylating p53, SIRT1 can suppress its transcriptional activity, thereby inhibiting apoptosis.[3][7] Inhibition of SIRT1 leads to hyperacetylation of p53, promoting p53-mediated cell cycle arrest and apoptosis.[7]

Beyond p53, SIRT1 influences other critical signaling pathways. It can deacetylate the p65 subunit of NF- κ B, thereby inhibiting the expression of pro-inflammatory genes.[3] Additionally, SIRT1 regulates metabolic pathways by deacetylating key factors such as PGC-1 α and FOXO1, influencing gluconeogenesis, fatty acid oxidation, and insulin sensitivity.[8]

SIRT1 Signaling Pathway Diagram



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Caption: SIRT1 deacetylates key proteins like p53, NF- κ B, and FOXO1.

Quantitative Data

(R)-Selisistat is the less active enantiomer of Selisistat (EX-527). The inhibitory activity of Selisistat and its enantiomers against SIRT1 and other sirtuins is summarized below. It is crucial to note that IC₅₀ values can vary depending on the specific experimental conditions, including substrate and NAD⁺ concentrations.[2]

Compound	Target	IC50 Value	Selectivity vs. SIRT1	Reference
Selisistat (racemic)	SIRT1	38 nM - 123 nM	-	[2][9][10]
SIRT2	19.6 μ M - 2.77 μ M	>200-fold	[2][10]	
SIRT3	48.7 μ M	>200-fold	[10][11]	
(S)-Selisistat (EX-243)	SIRT1	60 nM	-	[2]
(R)-Selisistat (EX-242)	SIRT1	> 100 μ M	Inactive	[1][2]

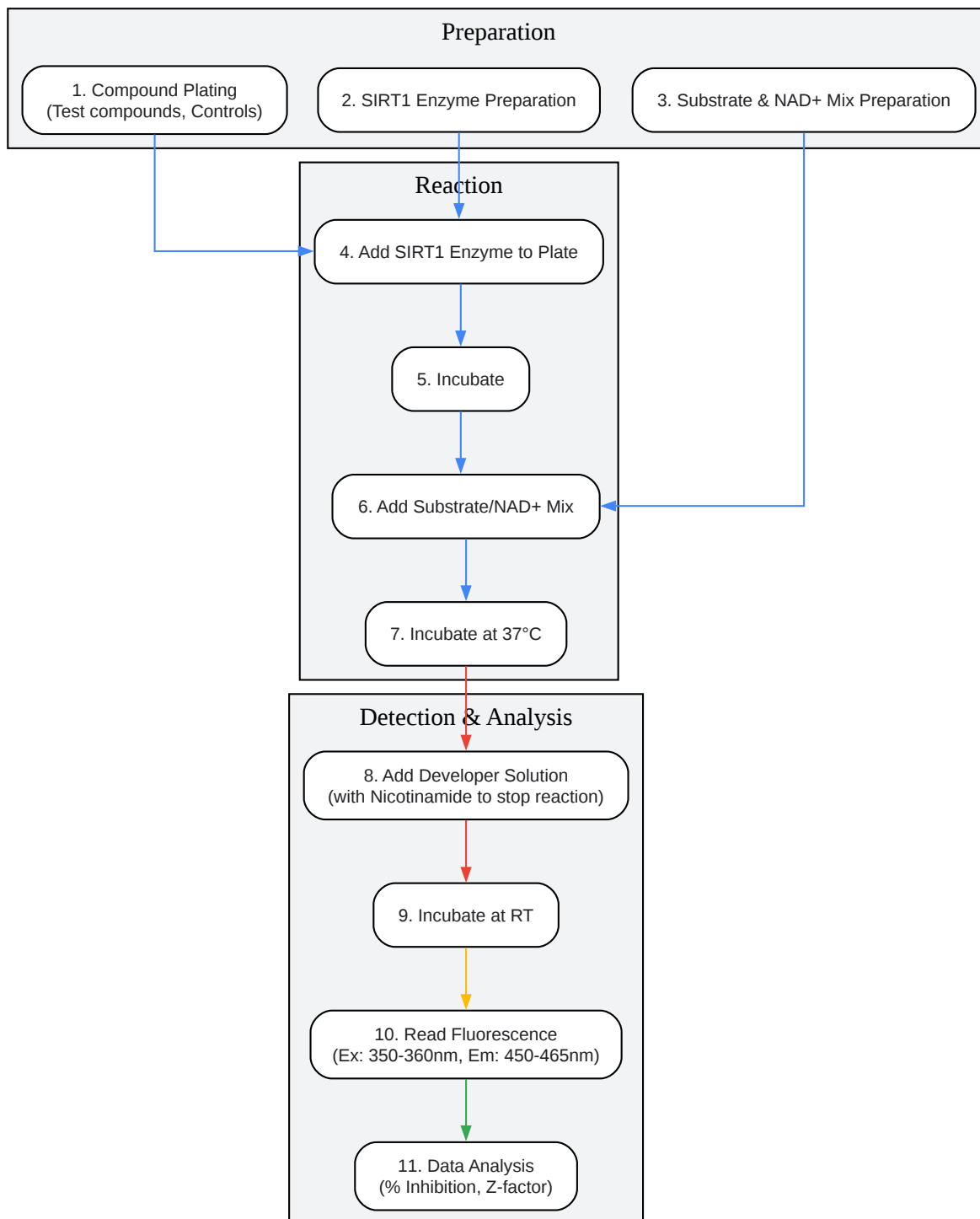
High-Throughput Screening Protocol: Fluorescence-Based Assay

This protocol describes a fluorescence-based HTS assay to screen for SIRT1 inhibitors. The assay is based on the deacetylation of a fluorogenic peptide substrate derived from p53.[12][13] (S)-Selisistat should be used as a positive control for inhibition, while (R)-Selisistat should be used as a negative control to assess the specificity of any identified hits.

Assay Principle

The assay is a two-step enzymatic reaction.[12][13] First, recombinant human SIRT1 deacetylates an acetylated peptide substrate linked to a fluorophore. This deacetylation makes the substrate susceptible to a developer enzyme. In the second step, the developer cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal.[12][13] Inhibitors of SIRT1 will prevent the initial deacetylation, resulting in a reduced fluorescent signal.

HTS Workflow Diagram



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Caption: Workflow for a fluorescence-based high-throughput screen for SIRT1 inhibitors.

Materials and Reagents

- Recombinant Human SIRT1 Enzyme
- Fluorogenic SIRT1 Peptide Substrate (e.g., derived from p53, Ac-RHKK(Ac)-AMC)[14][15]
- NAD⁺
- SIRT1 Assay Buffer
- Developer Solution
- (S)-Selisistat (Positive Control)
- **(R)-Selisistat** (Negative Control)
- Test Compounds
- DMSO (for compound dilution)
- 384-well black, flat-bottom plates
- Multichannel pipettes or automated liquid handling system
- Plate reader with fluorescence detection capabilities

Experimental Protocol

- Compound Plating:
 - Prepare serial dilutions of test compounds, (S)-Selisistat, and **(R)-Selisistat** in DMSO.
 - Using an automated liquid handler, dispense a small volume (e.g., 1 μ L) of each compound dilution into the wells of a 384-well plate.[12]
 - Include wells for:
 - Negative Control (0% Inhibition): DMSO only.

- Positive Control (100% Inhibition): (S)-Selisistat at a concentration >10x its IC50.
- Specificity Control: **(R)-Selisistat** at the same concentrations as the test compounds.
- No Enzyme Control: DMSO only, to measure background fluorescence.
- Enzyme Addition:
 - Prepare a solution of recombinant SIRT1 enzyme in cold assay buffer to the desired final concentration.
 - Add the SIRT1 enzyme solution to all wells except for the "no enzyme" control wells.
- Reaction Initiation:
 - Prepare a master mix containing the fluorogenic peptide substrate and NAD⁺ in assay buffer.[\[12\]](#)
 - Initiate the enzymatic reaction by adding the substrate master mix to all wells.
- Incubation:
 - Incubate the plate at 37°C for a predetermined time (e.g., 60-120 minutes).[\[12\]](#) This incubation time should be optimized to ensure a sufficient signal window.
- Signal Development:
 - Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to all wells. The developer solution often contains nicotinamide to inhibit further SIRT1 activity.[\[12\]](#)
 - Incubate the plate at room temperature for a short period (e.g., 15-30 minutes) to allow for complete development of the fluorescent signal.[\[12\]](#)
- Fluorescence Reading:
 - Measure the fluorescence intensity using a plate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[\[14\]](#)[\[15\]](#)

Data Analysis

- Background Subtraction: Subtract the average fluorescence of the "no enzyme" control wells from all other wells.
- Percentage Inhibition Calculation: Calculate the percent inhibition for each test compound concentration using the following formula:

$$\% \text{ Inhibition} = [1 - (\text{Signal}_{\text{compound}} - \text{Signal}_{\text{background}}) / (\text{Signal}_{\text{DMSO}} - \text{Signal}_{\text{background}})] * 100$$

- Hit Identification: Set a threshold for hit identification (e.g., >50% inhibition at a specific concentration).[12]
- Confirmation and Specificity:
 - Hits should be re-tested to confirm their activity.
 - Active compounds should be tested against **(R)-Selisistat**. Compounds that show similar inhibition to **(R)-Selisistat** may be non-specific and should be flagged. True SIRT1 inhibitors should be significantly more potent than **(R)-Selisistat**.
 - Dose-response curves should be generated for confirmed hits to determine their IC50 values.

Conclusion

(R)-Selisistat is an indispensable tool for robust high-throughput screening of SIRT1 inhibitors. Its lack of significant inhibitory activity allows researchers to confidently distinguish between specific SIRT1 inhibition and non-specific or off-target effects of hit compounds. By incorporating **(R)-Selisistat** as a negative control alongside its active (S)-enantiomer as a positive control, the reliability and accuracy of HTS campaigns for the discovery of novel SIRT1-targeting therapeutics can be significantly enhanced.

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